Sucrose 1'Carboxylic Acid Sucrose 1'Carboxylic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16496588
InChI: InChI=1S/C12H20O12/c13-1-3-5(15)7(17)8(18)10(22-3)24-12(11(20)21)9(19)6(16)4(2-14)23-12/h3-10,13-19H,1-2H2,(H,20,21)
SMILES:
Molecular Formula: C12H20O12
Molecular Weight: 356.28 g/mol

Sucrose 1'Carboxylic Acid

CAS No.:

Cat. No.: VC16496588

Molecular Formula: C12H20O12

Molecular Weight: 356.28 g/mol

* For research use only. Not for human or veterinary use.

Sucrose 1'Carboxylic Acid -

Specification

Molecular Formula C12H20O12
Molecular Weight 356.28 g/mol
IUPAC Name 3,4-dihydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2-carboxylic acid
Standard InChI InChI=1S/C12H20O12/c13-1-3-5(15)7(17)8(18)10(22-3)24-12(11(20)21)9(19)6(16)4(2-14)23-12/h3-10,13-19H,1-2H2,(H,20,21)
Standard InChI Key QAFMXSFJVDDQAY-UHFFFAOYSA-N
Canonical SMILES C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)C(=O)O)O)O)O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

Sucrose 1'-Carboxylic Acid retains the disaccharide backbone of sucrose, comprising a glucose unit (α-D-glucopyranose) linked to a modified fructose unit (β-D-fructofuranose-1'-carboxylic acid) . The IUPAC name, (2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2-carboxylic acid, reflects its intricate stereochemistry . The carboxylic acid group at the 1'-position introduces a site for hydrogen bonding and ionic interactions, altering solubility and reactivity compared to unmodified sucrose .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₂₀O₁₂PubChem
Molecular Weight356.28 g/molPubChem
CAS Number150787-99-8SCBT
SolubilityPolar aprotic solvents (DMF, DMSO), waterScienceDirect

Spectroscopic and Computational Descriptors

The compound’s InChI key (QAFMXSFJVDDQAY-NAGQNKAHSA-N) and SMILES string (C([C@@H]1C@HO)O) provide precise representations of its 3D conformation . Theoretical studies suggest that intramolecular hydrogen bonds between OH-6′ and O-2 stabilize its structure in aqueous solutions .

Synthesis and Reactivity

Esterification Strategies

The synthesis of Sucrose 1'-Carboxylic Acid typically involves selective esterification of sucrose’s 1'-hydroxyl group. Traditional methods employ carboxylic acid chlorides or anhydrides in polar aprotic solvents like DMF or DMSO under basic conditions . Enzymatic approaches using lipases or proteases have also been explored to enhance regioselectivity, yielding monosubstituted derivatives with minimal byproducts .

Reaction Pathway:

Sucrose+RCOClBaseSucrose 1’-Carboxylate+HCl\text{Sucrose} + \text{RCOCl} \xrightarrow{\text{Base}} \text{Sucrose 1'-Carboxylate} + \text{HCl}

This reaction is favored at the 1'-position due to the reduced steric hindrance and higher nucleophilicity of the fructose hydroxyl compared to glucose .

Challenges in Selectivity

Sucrose’s eight hydroxyl groups present significant selectivity challenges. Competing reactions at OH-2 (glucose) and OH-6′ (fructose) are common, necessitating optimized conditions (e.g., low temperatures, phase-transfer catalysts) to suppress polysubstitution . Anhydrous conditions are critical to prevent hydrolysis of the acid chloride intermediate .

Research Applications

Enzymology and Glycosidase Studies

Sucrose 1'-Carboxylic Acid serves as a substrate analogue for glycosyl hydrolases, enabling precise mapping of active-site interactions. Its carboxylic group mimics the transition state of glycosidic bond cleavage, making it a potent inhibitor for enzymes like invertase . Competitive inhibition assays using this compound have revealed mechanistic insights into substrate recognition and catalytic efficiency .

Analytical Chemistry

As a chromatographic standard, this derivative aids in separating complex carbohydrate mixtures via HPLC or GC-MS. Its distinct retention time and ionization profile improve the resolution of structurally similar saccharides .

Table 2: Applications in Analytical Methods

ApplicationMethodKey Benefit
Carbohydrate ProfilingHILIC-HPLCDistinguishes sucrose derivatives
Enzyme KineticsFluorescence AssaysQuantifies hydrolase activity
Metabolic TracingIsotopic LabelingTracks sucrose utilization pathways

Materials Science

The carboxylic acid moiety enables covalent conjugation with polymers or nanoparticles, facilitating the synthesis of carbohydrate-functionalized materials. These hybrids exhibit applications in drug delivery (e.g., targeted release systems) and biosensing .

Future Directions

Biocatalytic Production

Advances in enzyme engineering could enable scalable, green synthesis of Sucrose 1'-Carboxylic Acid using immobilized lipases or microbial systems . This approach would align with green chemistry principles by reducing solvent waste .

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